molecular formula C7H7NO B055237 2,3-Dihydrofuro[2,3-c]pyridine CAS No. 117103-45-4

2,3-Dihydrofuro[2,3-c]pyridine

Cat. No. B055237
CAS RN: 117103-45-4
M. Wt: 121.14 g/mol
InChI Key: GXPUQTKHWNOJSN-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridine is a chemical compound with a unique structure. It contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aromatic), and 1 Pyridine .


Synthesis Analysis

A novel protocol has been developed to prepare multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . Another approach involves double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrofuro[2,3-c]pyridine includes a five-membered ring and a six-membered ring, forming a nine-membered ring structure. It also contains an ether (aromatic) and a Pyridine .


Chemical Reactions Analysis

The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine involves base-catalyzed cascade reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .


Physical And Chemical Properties Analysis

2,3-Dihydrofuro[2,3-c]pyridine is a pale yellow solid with a melting point of 66-67°C . It contains total 17 bond(s); 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ether(s) (aromatic), and 1 Pyridine(s) .

Scientific Research Applications

Biological Evaluation and Synthesis

Functionalized 2,3-Dihydrofuro[3,2-c]coumarins (DHFCs), which are derivatives of 2,3-Dihydrofuro[2,3-c]pyridine, have been synthesized using an eco-friendly and efficient one-pot green multicomponent approach . The synthesized DHFC derivatives have shown the ability to bind human serum albumin (HSA), the most abundant serum protein, in the low micromolar ranges . This reflects the suitable absorption, distribution, metabolism, and elimination profile of the synthesized compounds, which may further be envisaged for their therapeutic usage endeavors .

Medicinal Chemistry

Fused pyridine derivatives, including 2,3-Dihydrofuro[2,3-c]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . They also contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Antiviral and Anticancer Applications

Many drugs, especially antiviral and anticancer ones, have structural similarity with DNA bases such as adenine and guanine . This key factor explains their effectiveness. Fused pyridine derivatives, including 2,3-Dihydrofuro[2,3-c]pyridine, are part of these structures .

Furopyridines

Furopyridines, which are derivatives of 2,3-Dihydrofuro[2,3-c]pyridine, have been used in various bioactivities such as antihypertensive and antimicrobial . For instance, cicletanine, a diuretic drug bearing a furopyridine scaffold, is used in the treatment of hypertension .

Coronary Vasodilating Activity

Tetrahydrofuro[3,4-b]pyridine derivatives, which are related to 2,3-Dihydrofuro[2,3-c]pyridine, have shown coronary vasodilating activity .

Cascade Synthesis

A novel protocol has been developed to prepare multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from KOH-catalyzed reactions . These derivatives are related to 2,3-Dihydrofuro[2,3-c]pyridine and have been synthesized in moderate to good yields .

Safety and Hazards

While specific safety and hazard information for 2,3-Dihydrofuro[2,3-c]pyridine was not found in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The development of new methods for the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives is important due to their potential therapeutic usage . The application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are some of the future directions in this field .

properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPUQTKHWNOJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 2
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 3
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 4
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 5
2,3-Dihydrofuro[2,3-c]pyridine
Reactant of Route 6
2,3-Dihydrofuro[2,3-c]pyridine

Q & A

Q1: What makes N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines interesting for pharmaceutical research?

A1: Research indicates that N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines demonstrate potent activity as serotonergic ligands []. This suggests their potential as therapeutic agents targeting the serotonergic system, which plays a crucial role in various physiological processes including mood, sleep, and appetite.

Q2: How are 4-propenyl-α4-norpyridoxols synthesized, and what is their relation to 2,3-dihydrofuro[2,3-c]pyridine?

A2: 4-Propenyl-α4-norpyridoxols can be synthesized through a series of reactions, including a Claisen rearrangement of 3-O-allyl-α4-norpyridoxol derivatives []. This rearrangement leads to both ortho- and para-Claisen products. Notably, the ortho-Claisen rearrangement products can be further transformed into 2,3-dihydrofuro(2,3-c)pyridine derivatives [].

Q3: Were the synthesized 4-propenyl-α4-norpyridoxols found to have any notable biological activity?

A3: While the synthesis and transformation of these compounds are significant, the 4-propenyl-α4-norpyridoxols did not exhibit significant anticoccidial activity []. This highlights the importance of exploring structure-activity relationships within this class of compounds to identify derivatives with desired biological activities.

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